(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20203089
InChI: InChI=1S/C28H23NO6/c1-16-24(35-28(31)17-6-5-7-19(12-17)32-3)11-9-21-26(30)25(34-27(16)21)13-18-15-29(2)23-10-8-20(33-4)14-22(18)23/h5-15H,1-4H3/b25-13+
SMILES:
Molecular Formula: C28H23NO6
Molecular Weight: 469.5 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate

CAS No.:

Cat. No.: VC20203089

Molecular Formula: C28H23NO6

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate -

Specification

Molecular Formula C28H23NO6
Molecular Weight 469.5 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate
Standard InChI InChI=1S/C28H23NO6/c1-16-24(35-28(31)17-6-5-7-19(12-17)32-3)11-9-21-26(30)25(34-27(16)21)13-18-15-29(2)23-10-8-20(33-4)14-22(18)23/h5-15H,1-4H3/b25-13+
Standard InChI Key GZNICVRSRNLCBG-DHRITJCHSA-N
Isomeric SMILES CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC(=CC=C5)OC
Canonical SMILES CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC(=CC=C5)OC

Introduction

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate is a complex organic molecule featuring a diverse array of functional groups, including an indole moiety, a benzofuran system, and a methoxybenzoate group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of such complex organic compounds typically involves multiple steps, starting from commercially available indole derivatives or related compounds. Key steps may include the formation of key intermediates through various chemical reactions, such as condensation reactions or esterification. The chemical reactivity of this compound can be explored through various types of reactions, including:

  • Condensation Reactions: These are crucial for forming the indole and benzofuran moieties.

  • Esterification: This reaction is important for attaching the methoxybenzoate group.

  • Optimization: Each reaction step must be optimized in terms of temperature, solvent choice, and catalyst use to maximize yield and purity.

Biological Activity and Potential Applications

Indole derivatives are known for their diverse biological activities, including potential therapeutic effects. The specific biological activity of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate would likely be related to its structural features, particularly the indole moiety, which can interact with various biological targets such as receptors and enzymes.

Potential Applications:

  • Pharmaceuticals: Due to its complex structure and potential biological activity, this compound could be explored for therapeutic applications.

  • Organic Chemistry: It serves as a model for studying complex organic reactions and synthesis strategies.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoateC26H19NO5425.4929512-18-5
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoateC26H18ClNO5459.9929380-64-3

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